molecular formula C20H22N8O5 B1665966 Amethopterin CAS No. 60388-53-6

Amethopterin

Cat. No. B1665966
CAS RN: 60388-53-6
M. Wt: 454.4 g/mol
InChI Key: FBOZXECLQNJBKD-UHFFFAOYSA-N
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Description

Amethopterin, also known as Methotrexate, is an antineoplastic agent that has been used for over 40 years . It has structural similarity to Dihydrofolic acid and competitively inhibits the Dihydrofolic acid-Reductase . It is used to treat cancer, autoimmune diseases, and ectopic pregnancies .


Synthesis Analysis

Amethopterin was first synthesized by Yella Pragada Subbarow and his team in the 1940s . It was initially used as an antineoplastic agent and later as an anti-inflammatory and immunomodulation agent . Aminopterin was the first folate antagonist successfully used for induction of temporary remission in acute leukemia in children . Methotrexate, a safer related agent of aminopterin, replaced it as an antileukemic drug .


Molecular Structure Analysis

Amethopterin, or Methotrexate, is a folate antagonist. Its molecular formula is C20H22N8O5 . It has been widely used initially as an antineoplastic agent, and later on as an anti-inflammatory and immunomodulation agent .


Chemical Reactions Analysis

Amethopterin is a competitive inhibitor of folic acid . It prevents DNA synthesis and cellular replication by inhibiting the enzyme dihydrofolate reductase .

Scientific Research Applications

Cardioprotective Effects

Amethopterin, used as a chemotherapeutic agent, has been studied for its cardioprotective effects. A study by Tousson et al. (2016) investigated the ameliorating effect of L-carnitine against amethopterin-induced cardiac injury and oxidative stress in rats. The study found significant changes in cholesterol, triglycerides, low-density lipoprotein (LDL), and other biomarkers in the amethopterin group compared to the control. Additionally, treatment with L-carnitine improved the biochemical, histopathological, and immunohistochemical alterations in the heart treated with amethopterin (Tousson et al., 2016).

Lung Injury Amelioration

A study conducted by the same team in 2014 explored amethopterin's impact on lung injury and the role of L-carnitine in amelioration. The study observed significant histopathological alterations in lungs treated with amethopterin, such as alveolar damage. Treatment with L-carnitine improved lung structure and decreased the intensity of P53 and CD68, which are indicative of lung injury (Tousson et al., 2014).

Hippocampus Protection

A 2017 study by Hussein focused on the effects of Moringa leaves extract against amethopterin-induced hippocampus damage in rats. The study found that the hippocampus of rats treated with amethopterin showed severe damage, but Moringa leaves extract ameliorated these effects, indicating a protective role against degenerative changes caused by amethopterin (Hussein, 2017).

Intestinal Toxicity Reduction

Another study by Tousson et al. in 2014 examined the protective effects of L-carnitine against amethopterin-induced large intestine toxicity in rats. The findings showed that treatment with L-carnitine improved the biochemical, histopathological, and immunohistochemical alterations in the large intestine, highlighting a potential protective mechanism (Tousson et al., 2014).

Non-DHFR-Mediated Effects

A review by Šrámek et al. (2017) highlighted the non-DHFR-mediated effects of amethopterin (methotrexate). While its primary therapeutic mechanism is inhibiting DHFR, affecting the synthesis of pyrimidine and purine precursors, recent studies have shown that amethopterin can target other intracellular pathways independent of folate metabolism. This broader range of effects is significant for understanding its action in combination therapy protocols (Šrámek, Neradil, & Veselska, 2017).

Electrochemical Sensing

Lin et al. (2022) developed a simple, inexpensive, and highly sensitive electrochemical sensor for detecting amethopterin. Using nanocarbon black modified electrodes, they achieved high sensitivity and a wide linear range, demonstrating an effective method for analyzing amethopterin, with potential applications in clinical settings (Lin et al., 2022).

Hepatoprotective Effects

Roshankhah et al. (2020) evaluated the antioxidant and antiapoptogenic effects of Sumach seed extract on liver injury induced by amethopterin in a rat model. The study found that Sumach, through its antioxidant properties, could mitigate the hepatotoxicity induced by amethopterin, leading to restoration of histopathological liver changes (Roshankhah, Bahrami, Abdolmaleki, & Salahshoor, 2020).

Safety And Hazards

Amethopterin can lead to severe toxicity and even death, especially when administered in high doses . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contacting with skin and eye . It is also advised to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Future Directions

Methotrexate has been increasingly used as a monotherapy and in combination with other antineoplastic agents for a variety of hematologic and non-hematologic malignancies in children and adults . Its anti-inflammatory and immunomodulation properties were found to be also efficacious in a broad range of dermatologic, rheumatologic, and other disease states . The emerging fields of bioengineering and cell therapy may provide future targeted therapeutic options that combine material and biological sciences for localized therapeutic action with the potential to greatly reduce side effects seen in systemically applied treatment modalities .

properties

IUPAC Name

2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N8O5/c1-28(9-11-8-23-17-15(24-11)16(21)26-20(22)27-17)12-4-2-10(3-5-12)18(31)25-13(19(32)33)6-7-14(29)30/h2-5,8,13H,6-7,9H2,1H3,(H,25,31)(H,29,30)(H,32,33)(H4,21,22,23,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBOZXECLQNJBKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

82334-40-5
Record name Methotrexate polyglutamate
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URL https://commonchemistry.cas.org/detail?cas_rn=82334-40-5
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DSSTOX Substance ID

DTXSID40859034
Record name N-(4-{[(2,4-Diaminopteridin-6-yl)methyl](methyl)amino}benzoyl)glutamic acid
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Molecular Weight

454.4 g/mol
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Product Name

DL-Amethopterin

CAS RN

60388-53-6, 51865-79-3, 59-05-2
Record name DL-Amethopterin
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Record name DL-Methotrexate
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Record name DL-Amethopterin
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Record name D-Amethopterin
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Record name L-Glutamic acid, N-[4-[[(2,4-diamino-6-pteridinyl)methyl]methylamino]benzoyl]-
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Record name N-(4-{[(2,4-Diaminopteridin-6-yl)methyl](methyl)amino}benzoyl)glutamic acid
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Record name N-[4-[[(2,4-diamino-6-pteridinyl)methyl]methylamino]benzoyl]-DL-glutamic acid
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Record name METHOTREXATE, (±)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11,500
Citations
KR Harrap, BT Hill, ME Furness… - Annals of the New York …, 1971 - Wiley Online Library
Amethopterin (Methotrexate)(MTX) is one of the most useful oncolytic agents presently available, possessing a broad spectrum of antitumor activity. It reacts directly at intracellular sites …
Number of citations: 109 nyaspubs.onlinelibrary.wiley.com
JR Fountain, DJ Hutchison… - Proceedings of the …, 1953 - journals.sagepub.com
… in the serum level of amethopterin. 3. The inhibitory … amethopterin has the same Rf value as amethopterin in 3 different solvent systems, and is therefore considered to be amethopterin. …
Number of citations: 69 journals.sagepub.com
E Tousson, E Hafez, S Zaki, A Gad - Biomedicine & Pharmacotherapy, 2014 - Elsevier
… and post-treated amethopterin rat with l-carnitine respectively and the 6th group was self treated amethopterin rat group. Our results shows that lung in amethopterin-treated rats showed …
Number of citations: 71 www.sciencedirect.com
AS Lewis, L Murphy, C McCalla, M Fleary… - Journal of Biological …, 1984 - ASBMB
We have examined the effects of folate compounds and the folate analog amethopterin (methotrexate) as inhibitors of mammalian xanthine oxidase and have found that they offer potent …
Number of citations: 95 www.jbc.org
JH Burchenal, GB Waring… - Proceedings of the …, 1951 - journals.sagepub.com
… of amethopterin in blood and urine. (2) This test has an accuracy which compares favorably with similar assay methods for antibiotics. (3) Amethopterin … after ingestion of amethopterin. …
Number of citations: 73 journals.sagepub.com
GR Gapski, JM Whiteley, JI Rader… - Journal of medicinal …, 1975 - ACS Publications
… with a carboxyl group of amethopterin. The final product, a fluorescent derivative of amethopterin, was … The fluorescent derivative of amethopterin inhibited transport of amethopterin into …
Number of citations: 60 pubs.acs.org
AM Albrecht, JL Biedler, DJ Hutchison - Cancer Research, 1972 - AACR
… The reversible inhibition of the A3 enzyme by amethopterin reflects a weak … amethopterin explains, in part, the disparate response to the quinazoline of the two most amethopterin…
Number of citations: 152 aacrjournals.org
MJ Osborn, M Freeman… - Proceedings of the …, 1958 - journals.sagepub.com
… degree of inhibition observed with Aminopterin and Amethopterin is several orders of … effect by low levels of Aminopterin and Amethopterin on an isolated enzyme system. Although sev…
Number of citations: 313 journals.sagepub.com
E Tousson, E Hafez, S Zaki, A Gad - Environmental Science and Pollution …, 2016 - Springer
… effect of L-carnitine against amethopterin-induced cardiac injury and oxidative … with amethopterin rat group; the fourth and fifth groups were co-treated and post-treated with …
Number of citations: 90 link.springer.com
EJ Van Scott, RP Reinertson, R Steinmuller - J Invest Dermatol, 1957 - core.ac.uk
… Changes in the hair root following amethopterin therapy. All changes due to amethopterin … These effects were observed in 10 patients who were given amethopterin intravenously in …
Number of citations: 252 core.ac.uk

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